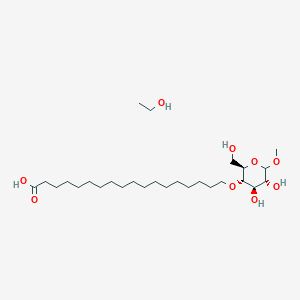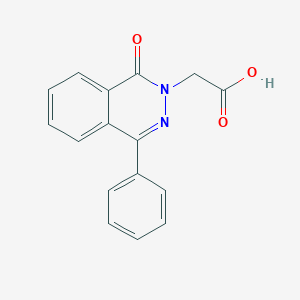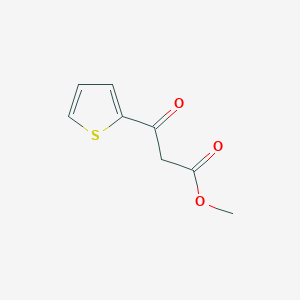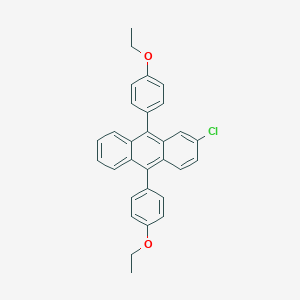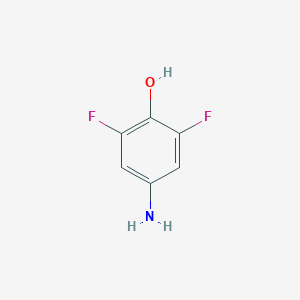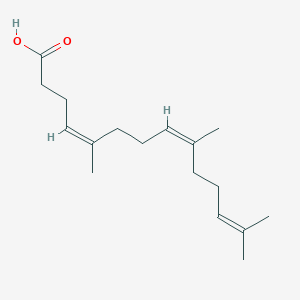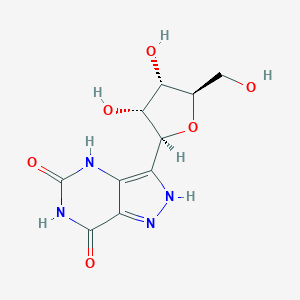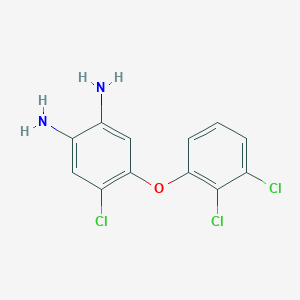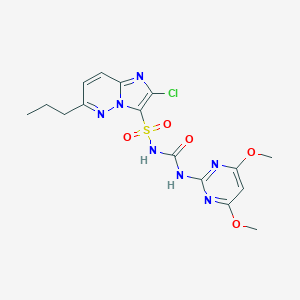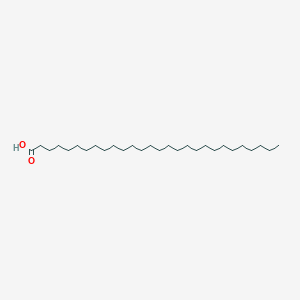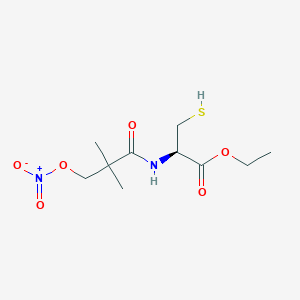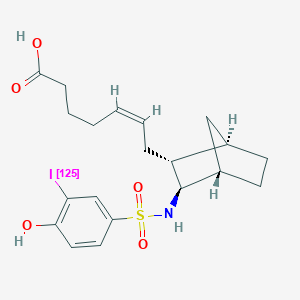
7-(3-Iodo-4-hydroxyphenylsulfonylamino(2.2.1)-bicyclohept-2-yl)heptenoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(3-Iodo-4-hydroxyphenylsulfonylamino(2.2.1)-bicyclohept-2-yl)heptenoic acid, also known as AH23848, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs) and has been shown to have anti-inflammatory, analgesic, and antipyretic properties.
Mecanismo De Acción
The mechanism of action of 7-(3-Iodo-4-hydroxyphenylsulfonylamino(2.2.1)-bicyclohept-2-yl)heptenoic acid involves the inhibition of cyclooxygenase enzymes, specifically COX-2. This leads to a decrease in the production of prostaglandins, which are responsible for inflammation, pain, and fever.
Efectos Bioquímicos Y Fisiológicos
7-(3-Iodo-4-hydroxyphenylsulfonylamino(2.2.1)-bicyclohept-2-yl)heptenoic acid has been shown to have several biochemical and physiological effects, including anti-inflammatory, analgesic, and antipyretic properties. Several studies have also shown that this compound can inhibit the growth of cancer cells and induce apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
7-(3-Iodo-4-hydroxyphenylsulfonylamino(2.2.1)-bicyclohept-2-yl)heptenoic acid has several advantages for laboratory experiments, including its synthetic nature and ease of purification. However, one of the limitations of this compound is its potential toxicity, which requires careful handling and monitoring.
Direcciones Futuras
There are several future directions for the study of 7-(3-Iodo-4-hydroxyphenylsulfonylamino(2.2.1)-bicyclohept-2-yl)heptenoic acid, including its potential use in combination therapy for cancer and its potential as a therapeutic agent for inflammatory bowel disease. Further research is also needed to investigate the potential side effects and toxicity of this compound. Additionally, the development of more efficient synthesis methods for 7-(3-Iodo-4-hydroxyphenylsulfonylamino(2.2.1)-bicyclohept-2-yl)heptenoic acid could lead to its wider use in various therapeutic applications.
Conclusion
7-(3-Iodo-4-hydroxyphenylsulfonylamino(2.2.1)-bicyclohept-2-yl)heptenoic acid is a synthetic compound that has been extensively studied for its potential therapeutic applications, including its anti-inflammatory, analgesic, and antipyretic properties. Its mechanism of action involves the inhibition of cyclooxygenase enzymes, specifically COX-2. Although this compound has several advantages for laboratory experiments, its potential toxicity requires careful handling and monitoring. Further research is needed to investigate its potential therapeutic applications and potential side effects.
Métodos De Síntesis
The synthesis of 7-(3-Iodo-4-hydroxyphenylsulfonylamino(2.2.1)-bicyclohept-2-yl)heptenoic acid involves several steps, including the reaction of 3-iodo-4-hydroxybenzenesulfonyl chloride with bicyclohept-2-ene-1-carboxylic acid, followed by the addition of heptenoic acid. The final product is obtained through a series of purification steps, including recrystallization and chromatography.
Aplicaciones Científicas De Investigación
7-(3-Iodo-4-hydroxyphenylsulfonylamino(2.2.1)-bicyclohept-2-yl)heptenoic acid has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammatory bowel disease, and arthritis. Several studies have shown that this compound can inhibit the activity of cyclooxygenase enzymes, which are responsible for the production of prostaglandins that play a crucial role in inflammation.
Propiedades
Número CAS |
130940-73-7 |
|---|---|
Nombre del producto |
7-(3-Iodo-4-hydroxyphenylsulfonylamino(2.2.1)-bicyclohept-2-yl)heptenoic acid |
Fórmula molecular |
C20H26INO5S |
Peso molecular |
517.4 g/mol |
Nombre IUPAC |
(Z)-7-[(1R,2R,3R,4S)-3-[(4-hydroxy-3-(125I)iodanylphenyl)sulfonylamino]-2-bicyclo[2.2.1]heptanyl]hept-5-enoic acid |
InChI |
InChI=1S/C20H26INO5S/c21-17-12-15(9-10-18(17)23)28(26,27)22-20-14-8-7-13(11-14)16(20)5-3-1-2-4-6-19(24)25/h1,3,9-10,12-14,16,20,22-23H,2,4-8,11H2,(H,24,25)/b3-1-/t13-,14+,16-,20-/m1/s1/i21-2 |
Clave InChI |
RILIUTBHQHCVMM-AULLTFLWSA-N |
SMILES isomérico |
C1C[C@H]2C[C@@H]1[C@H]([C@@H]2NS(=O)(=O)C3=CC(=C(C=C3)O)[125I])C/C=C\CCCC(=O)O |
SMILES |
C1CC2CC1C(C2NS(=O)(=O)C3=CC(=C(C=C3)O)I)CC=CCCCC(=O)O |
SMILES canónico |
C1CC2CC1C(C2NS(=O)(=O)C3=CC(=C(C=C3)O)I)CC=CCCCC(=O)O |
Sinónimos |
7-(3-iodo-4-hydroxyphenylsulfonylamino(2.2.1)-bicyclohept-2-yl)heptenoic acid I-S-145-OH |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



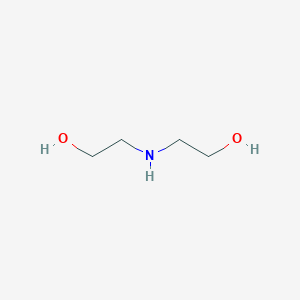
![Imidazo[1,2-A]pyridine-7-carbaldehyde](/img/structure/B148214.png)
